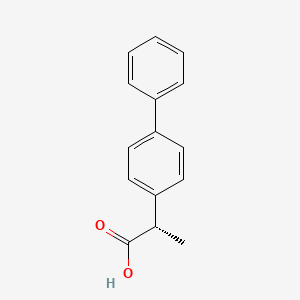

2-(1,1'-Biphenyl-4-YL)propanoic acid

Description

Contextualization within α-Arylpropanoic Acid Chemistry

2-(1,1'-Biphenyl-4-YL)propanoic acid is a prominent member of the α-arylpropanoic acid family, a class of compounds that feature a propanoic acid group attached to an aromatic ring at the alpha position. orientjchem.org This structural motif is shared by a number of well-known non-steroidal anti-inflammatory drugs (NSAIDs), often referred to as "profens". sums.ac.irmdpi.com These compounds are widely recognized for their therapeutic effects, which stem from their ability to inhibit cyclooxygenase (COX) enzymes. orientjchem.org

The synthesis of α-arylpropanoic acids, including this compound, can be achieved through various synthetic routes. One common approach involves the direct methylation of arylacetic acid derivatives. orgsyn.org Other methods include the asymmetric hydroformylation of styrenes and rearrangements of α-bromoalkyl aryl ketals. orgsyn.org For instance, a fluorinated derivative, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoic acid, is commercially available and serves as a starting material for the synthesis of more complex molecules. nih.gov A general synthetic scheme for a derivative involves the esterification of the carboxylic acid followed by reaction with hydrazine (B178648) and subsequent condensation with various aldehydes to form hydrazide-hydrazone derivatives. nih.gov

Stereochemical Significance and Chiral Aspects in Organic Synthesis

A crucial aspect of this compound, and α-arylpropanoic acids in general, is the presence of a chiral center at the alpha-carbon of the propanoic acid moiety. sums.ac.ir This chirality gives rise to two enantiomers, the (S)- and (R)-forms. It is well-established in the broader class of profens that the biological activity often resides predominantly in the (S)-enantiomer. mdpi.com For example, in the case of the related compound flurbiprofen, the (S)-(+)-enantiomer is primarily responsible for its anti-inflammatory activity. mdpi.com

The stereochemical purity of α-arylpropanoic acids is therefore of paramount importance in research and pharmaceutical applications. This has driven the development of various methods for the asymmetric synthesis and chiral resolution of these compounds. Asymmetric hydrogenation of α,β-unsaturated carboxylic acid precursors using chiral catalysts is one effective strategy to obtain enantiomerically enriched α-arylpropanoic acids. tandfonline.com For instance, cinchona-modified palladium catalysts have been employed for the enantioselective hydrogenation of atropic acid derivatives to produce optically active α-arylpropanoic acids. tandfonline.com Chiral resolution, the separation of enantiomers from a racemic mixture, is another common approach. This can be achieved through techniques such as the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography.

Overview of Advanced Research Directions and Challenges

Current research involving this compound and its derivatives extends beyond its traditional applications. One significant area of investigation is its use as a versatile building block in the synthesis of novel compounds with potential biological activities. For example, it has been used as a starting material to synthesize a series of hydrazide–hydrazone derivatives, which were subsequently evaluated for their urease inhibition activity. nih.govnih.gov Furthermore, it has been utilized in the creation of hybrid molecules, where it is combined with other pharmacophores to explore synergistic or novel biological effects. mdpi.commdpi.com

Despite the progress in the synthesis and application of this compound, several challenges remain. A key challenge lies in the development of efficient and cost-effective methods for its enantioselective synthesis to produce single-enantiomer products. While asymmetric catalysis has shown promise, the development of highly selective and robust catalysts is an ongoing area of research. dntb.gov.uafrontiersin.org Another challenge is related to the formulation and delivery of profens in general. Due to their low aqueous solubility, researchers are exploring novel delivery systems, such as nanofibers, to enhance their dissolution and release characteristics. sums.ac.irresearchgate.net Furthermore, the potential for metabolic chiral inversion of the less active R-enantiomer to the more active S-enantiomer in vivo adds another layer of complexity to the study of these compounds. mdpi.com

Structure

3D Structure

Properties

CAS No. |

10532-14-6 |

|---|---|

Molecular Formula |

C15H14O2 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

(2S)-2-(4-phenylphenyl)propanoic acid |

InChI |

InChI=1S/C15H14O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3,(H,16,17)/t11-/m0/s1 |

InChI Key |

JALUUBQFLPUJMY-NSHDSACASA-N |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |

Other CAS No. |

10532-14-6 |

Origin of Product |

United States |

Ii. Synthetic Strategies and Chemical Transformations of 2 1,1 Biphenyl 4 Yl Propanoic Acid

Elaboration of the Biphenyl (B1667301) Structural Motif

The biaryl motif is a privileged structure in medicinal chemistry and materials science. Its synthesis has been a focal point of extensive research, leading to the development of powerful carbon-carbon bond-forming reactions.

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of C-C bonds. These methods offer high efficiency and functional group tolerance for constructing the biphenyl core.

The palladium-catalyzed Suzuki-Miyaura coupling reaction stands as one of the most efficient and widely used strategies for the synthesis of biaryl compounds. The reaction typically involves the cross-coupling of an arylboronic acid or its ester with an aryl halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. This methodology is highly valued for its mild reaction conditions, commercial availability of reagents, and tolerance of a wide range of functional groups.

A common approach to synthesizing the biphenyl framework of 2-(1,1'-biphenyl-4-yl)propanoic acid via Suzuki-Miyaura coupling would involve reacting a suitable 4-halophenylpropanoic acid derivative with phenylboronic acid. For instance, the synthesis of Flurbiprofen has been achieved by coupling phenylboronic acid (PhB(OH)₂) with a derivative of 4-iodophenylpropanoic acid using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as sodium carbonate (Na₂CO₃).

Table 1: Typical Components in Suzuki-Miyaura Coupling for Biphenyl Synthesis

| Component | Role | Common Examples |

|---|---|---|

| Aryl Halide/Triflate | Electrophilic Partner | 4-Bromobenzoic acid, 1-Bromo-4-fluorobenzene |

| Arylboronic Acid/Ester | Nucleophilic Partner | Phenylboronic acid, 4-Fluorophenylboronic acid |

| Palladium Catalyst | Promotes C-C bond formation | Pd(PPh₃)₄, PdCl₂(dppf), Pd Nanoparticles |

| Base | Activates boronic acid, neutralizes acid byproduct | K₂CO₃, Na₂CO₃, KOH |

| Solvent | Reaction Medium | DME/H₂O, Toluene, Water |

Recent advancements have focused on developing more sustainable and efficient catalytic systems, such as water-soluble fullerene-supported PdCl₂ nanocatalysts, which allow the reaction to proceed in high yields in water at room temperature.

While the Suzuki-Miyaura coupling is prevalent, several other transition metal-catalyzed reactions are effective for creating the biaryl linkage. These alternatives can be advantageous depending on substrate availability, functional group compatibility, and reaction conditions.

Ullmann Reaction: One of the earliest methods for biaryl synthesis, the traditional Ullmann reaction involves the copper-mediated coupling of two aryl halide molecules at high temperatures. Modern variations employ palladium or nickel catalysts, which allow for more mild reaction conditions and a broader substrate scope.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. It is known for its high reactivity and functional group tolerance.

Hiyama Coupling: The Hiyama cross-coupling utilizes an organosilicon reagent and an organic halide in the presence of a palladium catalyst. A key advantage is the low toxicity and stability of the organosilicon reagents. This method is versatile for constructing carbon-carbon bonds in the synthesis of pharmaceutical drugs.

Stille Coupling: This reaction pairs an organotin compound (stannane) with an organic halide, catalyzed by palladium.

Table 2: Comparison of Major Cross-Coupling Reactions for Biaryl Synthesis

| Reaction Name | Organometallic Reagent | Catalyst | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | Palladium | Mild conditions, low toxicity of boron reagents, high functional group tolerance. |

| Ullmann | None (Aryl Halide coupling) | Copper (classic), Pd/Ni (modern) | Does not require pre-formation of an organometallic reagent. |

| Negishi | Organozinc | Palladium / Nickel | High reactivity of organozinc reagents, good for complex molecules. |

| Hiyama | Organosilane | Palladium | Low toxicity of silicon reagents, fluoride-free conditions possible. |

Beyond traditional cross-coupling, alternative methods for forming the biphenyl core have been explored. One such unconventional approach is a photochemical aryl-aryl coupling that avoids the need for a metal catalyst. This method utilizes soluble and safe aryl diazonium trifluoroacetates, which, upon irradiation with UV-A light (365 nm), generate an aryl radical. This highly reactive species can then undergo direct C-H arylation with another arene to form the biphenyl linkage in reasonable reaction times. This catalyst-free route represents a greener alternative to metal-catalyzed processes.

Transition Metal-Catalyzed Cross-Coupling Methodologies

Stereoselective Synthesis of this compound Enantiomers

Many α-aryl propionic acids are chiral drugs, with one enantiomer often exhibiting the desired therapeutic activity while the other is less active or contributes to side effects. Therefore, the stereoselective synthesis of a single enantiomer is of paramount importance.

Asymmetric catalytic hydrogenation is a powerful and efficient method for preparing chiral α-substituted propionic acids. This strategy involves the hydrogenation of a prochiral α,β-unsaturated carboxylic acid precursor using a chiral transition metal catalyst. The catalyst, typically complexed with a chiral ligand, facilitates the addition of hydrogen across the double bond with high stereocontrol, leading to the desired enantiomer in high enantiomeric excess (ee).

Recent research has highlighted the efficacy of earth-abundant metal catalysts, such as nickel, for this transformation. An efficient nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids has been developed to afford chiral α-substituted propionic acids with up to 99.4% ee. Specifically, for the synthesis of (S)-Flurbiprofen, the precursor 2-(2-fluoro-[1,1'-biphenyl]-4-yl)acrylic acid can be hydrogenated under hydrogen gas using a catalyst system composed of Ni(OAc)₂·4H₂O and a P-chiral ligand like (R,R)-BenzP*.

Table 3: Nickel-Catalyzed Asymmetric Hydrogenation of an Acrylic Acid Precursor

| Catalyst System | Substrate/Catalyst Ratio | H₂ Pressure | Temperature | Enantiomeric Excess (ee) |

|---|

This method provides a direct and highly efficient route to enantiomerically pure 2-arylpropionic acids, avoiding the need for chiral resolution of a racemic mixture. Other catalyst systems, such as those based on ruthenium and rhodium with chiral ligands (e.g., Noyori-Ikariya catalysts), are also widely used for asymmetric transfer hydrogenation of various ketones and olefins, demonstrating the broad applicability of this approach.

Chiral Auxiliary-Mediated Asymmetric Induction

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. A chiral auxiliary is an organic compound that is temporarily incorporated into a substrate to direct a reaction stereoselectively, after which it is removed. While the application of chiral auxiliaries, such as Evans' oxazolidinones, is a well-established method for the asymmetric synthesis of carboxylic acids, specific detailed procedures for the synthesis of this compound using this exact methodology are not extensively detailed in the provided research. However, the principles of this approach are widely applicable. The process generally involves attaching the chiral auxiliary to an achiral precursor, performing a diastereoselective alkylation to set the desired stereocenter, and then cleaving the auxiliary to yield the enantiomerically enriched product researchgate.net.

Other modern asymmetric synthesis methods have been applied to produce enantioenriched forms of this compound. One such method involves a copper-catalyzed propargylic substitution with a Grignard reagent, which proceeds in a highly regio- and stereoselective manner to create a key intermediate that is then transformed into the final acid rsc.org.

Enzyme-Catalyzed Biotransformations for Enantiopurity

Enzyme-catalyzed reactions offer a highly selective and environmentally benign alternative for obtaining enantiomerically pure compounds. For this compound, the primary enzymatic method used is the kinetic resolution of the racemic mixture. This approach utilizes enzymes, typically lipases, that preferentially catalyze the reaction of one enantiomer over the other.

Lipase-catalyzed enantioselective esterification is a common technique. In this process, the racemic acid is reacted with an alcohol in the presence of a lipase. The enzyme selectively converts one enantiomer into its ester, leaving the unreacted acid enriched in the other enantiomer. The ester and the unreacted acid can then be separated. Lipases from various microbial sources have been successfully employed for this purpose. For instance, immobilized lipase from Candida antarctica (Novozym 435) has been used for the kinetic resolution of racemic flurbiprofen through enantioselective esterification with alcohols researchgate.net. Similarly, lipases from Candida rugosa and mycelia from Aspergillus oryzae and Rhizopus oryzae have also demonstrated high enantioselectivity in organic solvents researchgate.netresearchgate.net.

Conversely, the stereoselective hydrolysis of racemic esters of this compound can also be employed. In human plasma, various ester prodrugs of the acid undergo enzyme-catalyzed hydrolysis, with studies showing that the (R)-isomer ester is hydrolyzed faster than the corresponding (S)-isomer nih.gov.

Enzyme-Catalyzed Kinetic Resolution of this compound

| Enzyme Source | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Candida antarctica (Novozym 435) | Enantioselective Esterification | Effective for kinetic resolution of the racemic acid with alcohols. | researchgate.net |

| Candida rugosa | Enantioselective Esterification | Demonstrates high enantioselectivity in resolving the racemic acid. | researchgate.net |

| Dry Mycelia (e.g., Aspergillus oryzae, Rhizopus oryzae) | Enantioselective Esterification | Provides the (S)- or (R)-ester with high enantiomeric excess in organic solvents. | researchgate.netresearchgate.net |

| Human Plasma Esterases | Enantioselective Hydrolysis of Esters | (R)-isomer esters are hydrolyzed faster than (S)-isomer esters. | nih.gov |

Classical and Chromatographic Enantiomeric Resolution Techniques

Chromatographic methods are indispensable for the analytical and preparative separation of enantiomers of this compound. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective approach researchgate.net.

Several types of CSPs have been successfully utilized for this purpose:

Polysaccharide-based CSPs : Columns such as Chiralpak AD®, which is based on amylose (B160209) tris(3,5-dimethylphenylcarbamate), have shown excellent separation and enantiomeric resolution for this compound researchgate.net.

Glycopeptide-based CSPs : A bonded vancomycin chiral stationary phase (Chirobiotic V™) has been used effectively in reversed-phase mode. Optimized conditions, including mobile phase pH and organic modifier type, allow for the successful enantioseparation of the racemic acid nih.gov.

Pirkle-type CSPs : The Whelk-O 1 column is another brush-type CSP used for the chiral separation of flurbiprofen isomers, often employed in supercritical fluid chromatography (SFC) ntnu.noresearchgate.net.

Supercritical fluid chromatography (SFC) presents a "green" alternative to HPLC, using supercritical carbon dioxide as the primary mobile phase, which reduces the consumption of organic solvents ntnu.noresearchgate.net. Additionally, simulated moving bed (SMB) chromatography, a preparative technique, has been applied for the large-scale chiral resolution of its enantiomers, demonstrating high purity and productivity researchgate.net.

Chromatographic Methods for Enantiomeric Resolution

| Technique | Chiral Stationary Phase (CSP) / Method | Key Features | Reference |

|---|---|---|---|

| HPLC | Polysaccharide-based (e.g., Chiralpak AD®) | Widely used for both analytical and preparative separations with high resolution. | researchgate.net |

| HPLC | Glycopeptide-based (e.g., Chirobiotic V™) | Effective in reversed-phase mode; separation is influenced by mobile phase pH and organic modifiers. | nih.gov |

| SFC | Pirkle-type (e.g., Whelk-O 1) | Faster separations and reduced organic solvent usage compared to HPLC. | ntnu.noresearchgate.net |

| SMB | Chiralpak AD® | Enables continuous, large-scale separation with high purity and productivity. | researchgate.net |

Functional Group Interconversions and Derivatization

The carboxylic acid moiety of this compound is a primary site for chemical modification, allowing for the synthesis of a wide range of derivatives with potentially altered physicochemical and biological properties.

Carboxylic Acid Reactivity and Derivative Formation

Amide derivatives of this compound are frequently synthesized to explore new chemical space and create prodrugs nih.gov. The synthesis is typically achieved by coupling the carboxylic acid with a primary or secondary amine. This reaction requires the activation of the carboxylic acid, commonly facilitated by coupling agents.

Standard coupling agents include:

Carbodiimides : N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are widely used. Reactions involving EDCI are often performed in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions nih.govresearchgate.net.

Acid Chlorides : The carboxylic acid can be converted to its more reactive acid chloride, typically using thionyl chloride, which then readily reacts with an amine to form the amide bond nih.gov.

A diverse array of amides has been synthesized, including those derived from amino acid esters and various substituted amines, such as halogenated pyridinamines and substituted 2-phenethylamines nih.govnih.govscielo.brresearchgate.net.

Examples of Amidation Reactions

| Amine Reactant | Coupling Agent/Method | Resulting Amide Product | Reference |

|---|---|---|---|

| Amino Acid Ethyl Esters (e.g., Glycine, L-Alanine) | Acid Anhydride Method / DCC | Flurbiprofen-amino acid ester amides | scielo.brresearchgate.net |

| 2-Amino-3-halopyridines | EDCI / HOBt | N-(3-halopyridin-2-yl)-2-(2-fluoro-(1,1'-biphenyl)-4-yl)propanamides | nih.gov |

| Substituted 2-Phenethylamines | Not specified | Novel flurbiprofen amide derivatives | nih.gov |

| (R)-(-)-2-Amino-1-butanol | DCC | Diastereomeric amides of arylpropionic acids | researchgate.net |

Esterification of the carboxylic acid group is another common derivatization strategy, primarily aimed at creating prodrugs nih.gov. Masking the acidic group can alter the molecule's properties, such as lipophilicity and solubility. The synthesis of these esters can be accomplished through several methods:

Direct Acid-Catalyzed Esterification : Simple alkyl esters, such as the methyl and ethyl esters, can be synthesized by reacting the acid with the corresponding alcohol in the presence of a strong acid catalyst researchgate.net.

Coupling Agent-Mediated Esterification : For more complex or sensitive alcohols, coupling agents like DCC are used, often with a catalyst such as 4-dimethylaminopyridine (DMAP), to facilitate the reaction under milder conditions researchgate.net.

Acid Chloride Route : The acid can be converted to its acid chloride, which then reacts with an alcohol or a phenol to yield the desired ester. This method was used to synthesize mutual prodrugs with natural antioxidants like vanillin, thymol, and sesamol nih.govresearchgate.net.

A range of alkyl esters (methyl, propyl, benzyl, cyclopentyl, etc.) and esters of phenolic compounds have been synthesized and studied nih.govresearchgate.net. The rate of hydrolysis of these ester prodrugs back to the parent acid is a critical factor and has been shown to vary depending on the structure of the ester group researchgate.net.

Examples of Esterification Reactions

| Alcohol/Phenol Reactant | Esterification Method | Resulting Ester Product | Reference |

|---|---|---|---|

| Methanol, Ethanol (B145695), n-Propanol | Direct Esterification | Methyl, Ethyl, n-Propyl esters | researchgate.net |

| iso-Propyl alcohol, Benzyl alcohol, Cyclopentyl alcohol | DCC / DMAP Coupling | iso-Propyl, Benzyl, Cyclopentyl esters | researchgate.net |

| Vanillin, Thymol, Sesamol, Umbelliferone | Acid Chloride Method | Mutual prodrugs with natural antioxidants | nih.govresearchgate.net |

Hydrazide and Hydrazone Synthesis

The conversion of this compound into its corresponding hydrazide is a key step in the synthesis of various derivatives. This transformation is typically achieved by first converting the carboxylic acid to its methyl or ethyl ester, followed by treatment with hydrazine (B178648) hydrate. In a notable study, 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, a closely related analogue, was converted to its methyl ester and then reacted with hydrazine monohydrate to yield 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanehydrazide acs.orgacs.org. This hydrazide serves as a versatile intermediate for the synthesis of hydrazones.

Hydrazones are synthesized by the condensation reaction of the hydrazide with various aromatic aldehydes. For instance, a series of acyl hydrazones of flurbiprofen were synthesized by reacting the hydrazide with different substituted aromatic aldehydes in refluxing methanol with a few drops of acetic acid as a catalyst youtube.com. This reaction provides a straightforward method to introduce a variety of substituents onto the molecule, allowing for the systematic investigation of structure-activity relationships.

| Starting Material | Reagents | Product | Reference |

| 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid | 1. Methanol, H2SO4 (cat.)2. Hydrazine monohydrate | 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanehydrazide | acs.orgacs.org |

| 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanehydrazide | Substituted aromatic aldehydes, Methanol, Acetic acid (cat.) | (E)-N'-benzylidene-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanehydrazide derivatives | youtube.com |

Decarboxylative Reaction Pathways

Decarboxylation reactions offer a method to remove the carboxylic acid group and introduce new functionalities. While specific studies on the decarboxylation of this compound are not extensively documented, related 2-arylpropanoic acids have been shown to undergo such transformations. A prominent example is the photocatalytic decarboxylation of 2-phenylpropionic acid derivatives to form olefins unl.edu. This reaction proceeds via a dual photoredox/cobalt catalytic system, where the carboxylic acid is first deprotonated and then oxidized by an excited photocatalyst to generate an alkyl radical, which subsequently undergoes elimination to form the olefin unl.edu. This methodology suggests a potential pathway for the conversion of this compound to 4-vinylbiphenyl.

Visible-light-induced photocatalysis is another powerful tool for decarboxylative functionalization, allowing for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions rsc.org. These methods utilize the carboxylic acid as a traceless activating group, releasing carbon dioxide as the only byproduct rsc.org.

Modifications of the Biphenyl System

The biphenyl core of this compound can be modified to introduce new substituents or alter the steric and electronic properties of the molecule. A key strategy for such modifications is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between an aryl halide and an aryl boronic acid.

In the context of related compounds, a library of fenbufen analogs was synthesized using this methodology. Fenbufen, or 4-oxo-4-(biphenyl-4-yl)butanoic acid, shares the biphenyl scaffold. The synthesis involved the Suzuki-Miyaura coupling of a borylated benzene ring containing the protected carboxylic acid side chain with various substituted bromoarenes nih.gov. This approach demonstrates the feasibility of introducing a wide range of substituents onto the biphenyl system of this compound, assuming a suitable precursor with a leaving group (e.g., a bromine or iodine atom) on one of the phenyl rings is available.

Synthesis of Conjugates and Hybrid Molecules

The concept of creating hybrid molecules by covalently linking two or more pharmacophores is a growing strategy in medicinal chemistry to develop compounds with potentially enhanced or synergistic activities mdpi.com. The carboxylic acid group of this compound is an ideal handle for the synthesis of such conjugates.

For instance, amino-alcohol ester derivatives of the related compounds flurbiprofen and 2-[1,1'-biphenyl]-4-yl]acetic acid have been synthesized acs.org. These syntheses typically involve the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with an appropriate amino-alcohol. This approach can be applied to this compound to create a diverse range of ester and amide conjugates. The goal of such hybridization is often to combine the properties of the parent molecule with those of another bioactive moiety, potentially leading to compounds with a modified biological profile mdpi.com.

Principles of Green Chemistry in Synthetic Protocols

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules is of increasing importance to minimize environmental impact.

Application of Environmentally Benign Solvents and Conditions

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Green solvents are characterized by being non-toxic, derived from renewable resources, and biodegradable patsnap.com. Water is an excellent green solvent due to its non-toxic and renewable nature patsnap.com. Other environmentally benign solvents include bio-based alcohols and esters acsgcipr.org.

In the context of modifying the biphenyl system via Suzuki-Miyaura coupling, research has focused on replacing traditional, often hazardous, solvents with greener alternatives. Studies have shown that solvents such as 2-methyltetrahydrofuran (2-Me-THF) and tert-amyl alcohol can be effectively used in nickel-catalyzed Suzuki-Miyaura couplings acs.orgnih.gov. Furthermore, isopropyl acetate (i-PrOAc), methyl t-butyl ether (MTBE), and cyclopentyl methyl ether (CPME) have been identified as recommended green solvents for palladium-catalyzed Suzuki-Miyaura coupling of amides acs.org. The use of such solvents can significantly reduce the environmental impact of synthesizing derivatives of this compound.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced side reactions compared to conventional heating methods mdpi.com. This technique has been successfully applied to the synthesis of hydrazides and hydrazones.

For example, a one-step, microwave-assisted synthesis of acid hydrazides directly from their corresponding carboxylic acids has been developed, eliminating the need for the initial esterification step unl.edumdpi.com. In one study, various non-steroidal anti-inflammatory drugs, including ibuprofen (B1674241), were converted to their hydrazides in high yields in just a few minutes using microwave irradiation unl.edu. Similarly, the synthesis of hydrazones can be accelerated using microwave heating mdpi.com. The application of microwave technology to the synthesis of derivatives of this compound offers a more efficient and environmentally friendly alternative to traditional synthetic methods.

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Hydrazide Synthesis | Two steps: Esterification followed by hydrazinolysis. Longer reaction times. | One step: Direct reaction of carboxylic acid with hydrazine hydrate. Shorter reaction times (minutes). | unl.edumdpi.com |

| Hydrazone Synthesis | Refluxing for several hours. | Shorter reaction times with improved yields. | mdpi.com |

Development of Sustainable Catalytic Systems

The growing emphasis on green chemistry principles in the pharmaceutical industry has spurred the development of sustainable catalytic systems for the synthesis of this compound. jocpr.comsamipubco.comjddhs.com These approaches aim to enhance efficiency, minimize waste, reduce the use of hazardous materials, and lower energy consumption compared to traditional synthetic routes. jddhs.com Key strategies include the application of heterogeneous palladium catalysis and innovative biocatalytic methods, which offer significant environmental and economic advantages.

Heterogeneous Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in constructing the biphenyl core of the target molecule. Sustainable advancements focus on using heterogeneous catalysts, which can be easily recovered and recycled, and employing environmentally benign reaction media.

One prominent green approach is a Suzuki coupling reaction that utilizes palladium on charcoal (Pd/C), a widely available and recyclable heterogeneous catalyst. aalto.fiunits.it This method successfully synthesizes this compound by coupling a bromoaryl carboxylic acid intermediate with a phenylation reagent in water, a safe and environmentally friendly solvent. aalto.firesearchgate.net The use of sodium tetraphenylborate as the phenyl group donor further enhances the sustainability profile of the process. units.it This procedure is noted for being mild and efficient, achieving a high yield in a short reaction time under atmospheric conditions. aalto.fiunits.it

| Parameter | Condition/Value |

|---|---|

| Catalyst | 5% Palladium on Charcoal (Pd/C) |

| Catalyst Loading | 0.05 mol% |

| Solvent | Water |

| Phenylation Reagent | Sodium tetraphenylborate |

| Base | Sodium Carbonate (Na₂CO₃) |

| Temperature | Reflux |

| Reaction Time | 1 hour |

| Yield of Coupling Step | 98% |

Another sustainable strategy involves a palladium-catalyzed decarboxylative coupling. This process starts with 4-halo-2-fluorobiphenyl and a cyanoacetate derivative. google.com The reaction is commended for its adherence to green chemistry principles, as its byproducts are limited to inorganic salts and carbon dioxide. google.com This method provides a direct and environmentally conscious route to a key intermediate, which is then converted to the final product.

| Parameter | Condition/Value |

|---|---|

| Catalyst System | Palladium catalyst with an organophosphorus ligand |

| Key Reactants | 4-halo-2-fluorobiphenyl, Cyanoacetate derivative |

| Temperature | 100°C - 150°C (120°C preferred) |

| Reaction Time | 5 - 15 hours (10 hours preferred) |

| Byproducts | Inorganic salt, Carbon dioxide |

Biocatalytic Systems for Enantioselective Synthesis

Biocatalysis has emerged as a powerful tool in green chemistry, utilizing enzymes to perform highly selective chemical transformations under mild, aqueous conditions. samipubco.comjddhs.com For the synthesis of this compound, biocatalytic methods are particularly valuable for producing single enantiomers, which often have differing pharmacological activities.

Enzymatic kinetic resolution is a common biocatalytic strategy. This technique employs lipases, such as immobilized Candida antarctica lipase B (commercially known as Novozym 435) or Candida rugosa lipase, to selectively esterify or hydrolyze one enantiomer from a racemic mixture of this compound or its ester precursor. nih.govresearchgate.netnih.gov This process allows for the separation of the (S)- and (R)-enantiomers with high enantiomeric excess. nih.govnih.gov The use of immobilized enzymes is particularly advantageous as it facilitates catalyst recovery and reuse, further enhancing the sustainability of the process. nih.gov

A more advanced approach involves asymmetric synthesis using the enzyme arylmalonate decarboxylase (AMDase). oup.com This novel enzyme catalyzes the direct asymmetric decarboxylation of a corresponding arylmalonate precursor to yield (R)-2-(1,1'-biphenyl-4-yl)propanoic acid. oup.com This method is highly efficient, proceeding with high conversion and excellent enantioselectivity. A significant challenge noted in this process is product inhibition, where the desired (R)-flurbiprofen acts as a competitive inhibitor to the enzyme. oup.com Performing the reaction at a relatively low substrate concentration can mitigate this effect. oup.com

| Parameter | Condition/Value |

|---|---|

| Enzyme | Arylmalonate Decarboxylase (AMDase) |

| Substrate | 2-(2-Fluoro-4-biphenylyl)-2-methylmalonic acid derivative |

| Product | (R)-Flurbiprofen |

| Solvent/Buffer | Tris-HCl buffer (pH 8.0) |

| Substrate Concentration | 10 mM |

| Reaction Time | ~1 hour |

| Yield | 90% |

| Enantiomeric Excess (e.e.) | 92% |

Iii. Advanced Spectroscopic Characterization and Structural Analysis of 2 1,1 Biphenyl 4 Yl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 2-(1,1'-biphenyl-4-yl)propanoic acid in both solution and the solid state.

High-resolution solution-state NMR spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the chemical environment of each atom in the this compound molecule.

In ¹H NMR spectroscopy of this compound, the aromatic protons of the biphenyl (B1667301) rings typically appear as a complex multiplet in the range of 7.30 to 7.60 ppm. The methine proton of the propanoic acid moiety is observed as a quartet, while the methyl protons appear as a doublet. The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration and is often observed as a broad singlet.

¹³C NMR spectroscopy provides further insight into the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group is typically found at the downfield end of the spectrum. The aromatic carbons of the biphenyl system give rise to a series of signals in the aromatic region of the spectrum. The methine and methyl carbons of the propanoic acid group have characteristic chemical shifts that aid in their assignment.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.30 - 7.60 | Multiplet |

| -CH(CH₃)- | 3.70 | Quartet |

| -CH(CH₃ )- | 1.50 | Doublet |

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| -C OOH | ~175 |

| Aromatic-C | 127 - 142 |

| -C H(CH₃)- | ~45 |

Solid-state NMR (SSNMR) is an indispensable technique for characterizing the different crystalline forms (polymorphs) of this compound and for probing its molecular dynamics in the solid state. researchgate.netmollicalab.fr

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of the solid-state chemistry of this compound. nih.gov SSNMR is particularly well-suited for the identification and characterization of these different polymorphs, as the NMR parameters, such as chemical shifts, are highly sensitive to the local molecular environment. researchgate.net Each polymorph will exhibit a unique set of ¹³C chemical shifts, allowing for their unambiguous identification and quantification in a mixture. For example, studies have successfully utilized ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR to distinguish between different polymorphic forms of flurbiprofen, the common name for this compound. researchgate.net

SSNMR can provide valuable information about the molecular mobility and intermolecular interactions within the crystal lattice of this compound. Techniques such as the measurement of spin-lattice relaxation times (T₁) can reveal details about the dynamics of different parts of the molecule. For instance, differences in the T₁ relaxation times of the aromatic and aliphatic carbons can indicate variations in their motional freedom. researchgate.net Furthermore, the chemical shift of the carboxylic acid proton in the solid state can provide direct evidence of hydrogen bonding interactions, which are crucial in stabilizing the crystal packing. rsc.org

Advanced two-dimensional (2D) SSNMR techniques can provide further structural insights by revealing through-space and through-bond connectivities between different nuclei. For example, 2D ¹H-¹³C Heteronuclear Correlation (HETCOR) experiments can be used to correlate the chemical shifts of protons and their directly bonded carbons, aiding in the assignment of the solid-state NMR spectra. researchgate.net Such techniques can also provide information about intermolecular contacts, which is valuable for understanding the packing arrangements in different polymorphs.

Solid-State NMR for Polymorphic Forms and Dynamic Behavior

X-ray Diffraction for Crystalline State Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the crystalline state of this compound. Both single-crystal XRD and powder X-ray diffraction (PXRD) are employed to characterize its various solid forms. nih.gov

Powder X-ray diffraction (PXRD) is a powerful technique for identifying and characterizing different polymorphs. Each crystalline form has a unique PXRD pattern, which serves as a fingerprint for that specific form. nih.gov This technique is also used to assess the crystallinity of a sample and to monitor phase transformations. For instance, distinct PXRD patterns have been reported for different forms of flurbiprofen, allowing for their clear differentiation. nih.gov

Table 3: Crystallographic Data for a Polymorph of this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.648(2) |

| b (Å) | 13.271(3) |

| c (Å) | 14.109(3) |

| β (°) | 96.14(3) |

| Volume (ų) | 1795.1(7) |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., High-Resolution ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, enabling the confirmation of the elemental composition. nih.gov

For this compound, ESI-MS analysis confirms its molecular weight. google.com Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and further fragmented, reveal characteristic breakdown patterns. researchgate.net In studies of derivatives of this compound, a resonance-stable aromatic cation with an m/z of 199 is consistently observed, which is characteristic of the parent compound's core structure. nih.gov This ion can further fragment through the loss of a neutral HF molecule, a methyl radical, or a phenyl nucleus, leading to ions with m/z values of 179, 184, and 105, respectively. nih.gov Analysis of the sodium salt form also shows characteristic peaks corresponding to the molecule and its fragments. google.com

Table 3: Key Mass Spectrometry Fragments of this compound and its Derivatives nih.govgoogle.com

| m/z (mass-to-charge ratio) | Ion/Fragment Description |

| 243.0 | [M-H]⁻ (Deprotonated molecule) |

| 199.0 | [M-COOH]⁺ (Loss of carboxylic acid group) |

| 184.0 | [199 - CH₃]⁺ (Loss of a methyl radical from the m/z 199 fragment) |

| 179.0 | [199 - HF]⁺ (Loss of a neutral HF molecule from the m/z 199 fragment) |

Vibrational Spectroscopy for Functional Group Fingerprinting and Molecular Conformation (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and its conformational structure.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The FTIR spectrum of this compound displays several characteristic absorption bands. A sharp peak around 1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the carboxylic acid group. nih.govresearchgate.net The presence of a C-F bond is confirmed by a stretching vibration peak around 1215 cm⁻¹. researchgate.net A broad absorption band observed in the range of 2500–3300 cm⁻¹ is characteristic of the O-H stretching vibration within the hydrogen-bonded carboxylic acid dimer, a common structural motif for this class of compounds. researchgate.net

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations. Different polymorphs of this compound can be distinguished by their unique Raman spectra. nih.gov For example, Form I exhibits characteristic peaks at 219, 239, 1295, and 1518 cm⁻¹. nih.gov This technique is valuable for real-time monitoring of polymorphic transformations during manufacturing processes. nih.gov

Table 4: Characteristic Vibrational Spectroscopy Peaks for this compound

| Technique | Wavenumber (cm⁻¹) | Assignment | Source |

| FTIR | ~1701 | C=O stretch (carbonyl) | nih.gov |

| FTIR | ~1215 | C-F stretch | researchgate.net |

| FTIR | 2500-3300 | O-H stretch (hydrogen-bonded) | researchgate.net |

| FTIR | ~766 | Aromatic C-H bend | nih.gov |

| Raman (Form I) | 219, 239 | Lattice vibrations/skeletal modes | nih.gov |

| Raman (Form I) | 1295 | C-H bend / C-C stretch | nih.gov |

| Raman (Form I) | 1518 | Aromatic ring stretch | nih.gov |

Iv. Computational Chemistry and Molecular Modeling of 2 1,1 Biphenyl 4 Yl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict molecular geometries, electronic properties, and spectroscopic features.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It has been applied to study Flurbiprofen, providing insights that are largely applicable to its non-fluorinated parent compound due to their structural similarity. DFT calculations are used to optimize the ground-state molecular geometry and predict various electronic and spectroscopic properties.

Studies on Flurbiprofen using different DFT functionals (such as B3LYP, X3LYP, and BPBE) with the cc-pVDZ basis set have been performed to calculate key electronic and dielectric properties. The energy gap (Egap) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. For Flurbiprofen, the calculated energy gap was found to be between 0.195 eV and 0.244 eV depending on the functional used. Furthermore, properties such as dipole moment, polarizability, and the first molecular hyperpolarizability (a measure of non-linear optical properties) have been computed. The calculated hyperpolarizability for Flurbiprofen was significantly larger than that of urea, a standard reference material in non-linear optics. DFT methods are also effective in predicting vibrational spectra (IR and Raman), which show good agreement with experimental data. mdpi.com DFT has also been used to analyze the molecular properties of other profen drugs, like Ibuprofen (B1674241), to understand their structure and reactivity. nih.gov

| Property | BPBE/cc-pVDZ | B3LYP/cc-pVDZ | X3LYP/cc-pVDZ |

|---|---|---|---|

| Energy Gap (Egap) | 0.195 eV | 0.201 eV | 0.244 eV |

| First Molecular Hyperpolarizability (β₀) | 6.79187 × 10⁻³⁰ esu | 5.07308 × 10⁻³⁰ esu | 2.74471 × 10⁻³⁰ esu |

| Dielectric Constant | 2.85 × 10⁻¹¹ | 3.03 × 10⁻¹¹ | 2.99 × 10⁻¹¹ |

Ab initio (from first principles) quantum chemistry methods, such as Hartree-Fock (HF), provide another avenue for exploring the conformational landscape of a molecule without reliance on empirical parameters. These methods are crucial for identifying stable conformers (energy minima) and the transition states that connect them on the potential energy surface. For a flexible molecule like 2-(1,1'-Biphenyl-4-YL)propanoic acid, rotation around the single bonds—particularly the bond connecting the two phenyl rings and the bond connecting the propanoic acid side chain to the biphenyl (B1667301) group—gives rise to various possible conformations.

By systematically mapping the potential energy as a function of these dihedral angles, ab initio methods can determine the relative energies of different conformers and the energy barriers for interconversion. This information is vital for understanding which shapes the molecule is likely to adopt in different environments, which in turn influences its physical properties and biological activity.

Molecular Dynamics Simulations for Conformational Space and Flexibility

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing a detailed picture of their conformational flexibility and interactions with their environment. mdpi.com MD simulations have been applied to Flurbiprofen to understand its behavior in both condensed phases and in complex with biological macromolecules. nih.govnih.govresearchgate.net

One study used MD simulations to investigate the local molecular organization of Flurbiprofen in its liquid state. The simulations revealed the presence of specific hydrogen-bonding patterns, particularly the formation of cyclic dimers where two molecules are linked via hydrogen bonds between their carboxylic acid groups. researchgate.net This type of aggregate is considered a precursor to the structures found in the crystalline state. The probability of forming these dimers increases as the temperature decreases. researchgate.net

In the context of drug-receptor interactions, MD simulations are frequently used to refine and validate the results of molecular docking. For instance, after docking Flurbiprofen derivatives into the active sites of cyclooxygenase (COX) enzymes, MD simulations were performed to assess the stability of the predicted binding poses. nih.govresearchgate.net The simulations, which can run for hundreds of nanoseconds, monitor parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms. A stable RMSD for the ligand within the binding site over the course of the simulation suggests a stable and viable binding mode. nih.gov These simulations confirm the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for the ligand's biological activity. nih.govresearchgate.net

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions. Derivatives of this compound, especially Flurbiprofen, have been the subject of numerous docking studies to elucidate their mechanism of action.

These compounds are known inhibitors of COX enzymes (COX-1 and COX-2). Docking studies have successfully placed Flurbiprofen and its amide derivatives into the active sites of these enzymes, revealing key interactions. nih.govnih.gov For example, docking of Flurbiprofen amides into the active site of FAAH (Fatty Acid Amide Hydrolase) showed that the molecule fits optimally into a hydrophobic pocket. nih.gov Similarly, docking into COX-2 showed binding patterns similar to the parent drug, Flurbiprofen. nih.gov The binding affinity is estimated using scoring functions, which calculate a score or binding energy (often in kcal/mol) that reflects the strength of the interaction. Lower binding energies typically indicate more favorable binding.

| Ligand | Receptor Target | Key Findings / Interactions | Reference |

|---|---|---|---|

| Flurbiprofen-antioxidant prodrugs | COX-1 and COX-2 | Showed higher potential to selectively bind to COX-2 over COX-1. | nih.gov |

| Flurbiprofen amide (Flu-AM4) | Fatty Acid Amide Hydrolase (FAAH) | Competitive, reversible inhibitor (Ki = 13 nM). Fits into a hydrophobic pocket in the ACB region. | nih.gov |

| Flurbiprofen amide (Flu-AM4) | COX-2 | Binds similarly to flurbiprofen. | nih.gov |

| (E)-N′-benzylidene-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide derivatives | Jack Bean Urease | Docking was used to predict the binding mode and mechanism of urease inhibition. | nih.gov |

In Silico Prediction of Crystalline Forms and Intermolecular Interactions

The solid-state properties of a pharmaceutical compound are critically important, as different crystalline forms, or polymorphs, can have different solubilities, stabilities, and bioavailabilities. Computational methods can be used to predict possible crystal structures and to understand the intermolecular interactions that stabilize them.

For Flurbiprofen, several polymorphic forms have been identified experimentally. nih.govumich.edu While purely in silico prediction of these forms from the molecular structure alone remains a significant challenge, computational methods are often used in conjunction with experimental data to analyze and rationalize the observed crystal packing. For example, periodic DFT calculations have been employed to investigate the energy differences between newly discovered cocrystal structures of Flurbiprofen. researchgate.netacs.org These calculations help to assess the relative thermodynamic stability of different solid forms. acs.org

Computational Approaches to Reaction Mechanism and Pathway Analysis

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. By modeling the reaction pathway, it is possible to identify transition states, calculate activation energies, and understand the factors that control reaction outcomes. While specific computational studies on the reaction mechanism of this compound synthesis were not prominently found, the methods are widely applied to similar processes.

The synthesis of this class of molecules often involves key steps like Suzuki-Miyaura coupling to form the biphenyl core and subsequent reactions to build the propanoic acid side chain. rsc.org The synthesis of Flurbiprofen, for example, can be achieved via a Suzuki coupling of a boronic acid with an aryl halide. rsc.org Another common reaction for this class of compounds is the formation of amide derivatives from the carboxylic acid group. mdpi.com

DFT calculations can be used to model these reaction steps. uobaghdad.edu.iq By calculating the energies of reactants, products, and intermediates, a potential energy surface for the reaction can be constructed. The highest point on the lowest energy path between reactants and products corresponds to the transition state, and its energy relative to the reactants gives the activation energy barrier. This type of analysis can explain reaction selectivity, optimize reaction conditions, and even predict the feasibility of new synthetic routes. uobaghdad.edu.iq

V. Stereochemical Investigations of 2 1,1 Biphenyl 4 Yl Propanoic Acid

Analytical Methods for Enantiomeric Purity and Chiral Recognition

The determination of the enantiomeric composition of a sample of 2-(1,1'-Biphenyl-4-YL)propanoic acid is essential for quality control and research purposes. Various analytical techniques are employed to quantify the individual enantiomers and assess the enantiomeric excess.

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the enantioseparation of this compound and related 2-arylpropanoic acids.

The separation on a chiral stationary phase (CSP) is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times for the two enantiomers, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the chiral resolution of various compounds, including profens.

In reversed-phase HPLC, hydroxypropyl-β-cyclodextrin has been successfully used as a mobile phase additive for the enantioseparation of 2-(substituted phenyl)propanoic acids. researchgate.net The composition of the mobile phase, including the pH of the aqueous buffer and the type and concentration of the organic modifier, significantly influences the retention time and resolution of the enantiomers. researchgate.net For instance, the enantioseparation of ibuprofen (B1674241), a structurally similar compound, was achieved using a mobile phase of potassium dihydrogen phosphate (B84403) buffer and ethanol (B145695) on an ovomucoid support.

The table below summarizes typical chiral HPLC conditions for the separation of related 2-arylpropanoic acids.

| Parameter | Condition 1 | Condition 2 |

| Column | Chiralpak AS-H | Enantiopac (α1-acid glycoprotein) |

| Mobile Phase | Isocratic | Phosphate buffer |

| Application | Simultaneous chiral separation of two acids | Direct enantiomeric resolution |

| Reference | nih.gov | nih.gov |

Polarimetry is a non-destructive analytical method used to measure the optical activity of chiral compounds. medwinpublisher.org When plane-polarized light is passed through a solution containing an enantiomer of this compound, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the specific enantiomer and its concentration. medwinpublisher.org

The specific rotation, [α], is a fundamental property of a chiral substance and is calculated using Biot's law:

[α]Tλ = α / (c × l)

Where:

α is the observed optical rotation

T is the temperature

λ is the wavelength of the light

c is the concentration of the solution

l is the path length of the polarimeter tube medwinpublisher.org

This technique is crucial for determining the enantiomeric purity of a sample. medwinpublisher.org A racemic mixture, containing equal amounts of both enantiomers, will exhibit no optical rotation. The measurement of optical rotation can be used to calculate the enantiomeric excess (ee) of a sample.

Chiral Resolution and Separation Strategies

The separation of a racemic mixture of this compound into its individual enantiomers, a process known as chiral resolution, is of significant importance. wikipedia.org Various strategies have been developed to achieve this separation on both analytical and preparative scales.

One of the classical and most common methods for chiral resolution is the use of chiral resolving agents. wikipedia.org This strategy involves the reaction of the racemic carboxylic acid with an enantiomerically pure chiral base, such as an amine, to form a pair of diastereomeric salts. wikipedia.org

These diastereomeric salts have different physical properties, including solubility, which allows for their separation by techniques such as fractional crystallization. wikipedia.orgpharmtech.com Once the diastereomeric salts are separated, the individual enantiomers of the acid can be recovered by treatment with an achiral acid to break the salt linkage. wikipedia.org A common chiral resolving agent for acidic compounds is (S)-(-)-1-phenylethylamine. nih.gov

The efficiency of this method depends on the choice of the resolving agent and the crystallization conditions.

As discussed in the analytical section, chiral stationary phase (CSP) chromatography is also a powerful preparative technique for separating enantiomers. By scaling up the analytical HPLC or GC methods, it is possible to isolate larger quantities of the individual enantiomers of this compound.

A variety of CSPs are commercially available, each with different chiral selectors and mechanisms of interaction. These can be broadly categorized as:

Polysaccharide-based CSPs: Derivatives of cellulose and amylose are very popular due to their broad applicability. bgb-analytik.com

Protein-based CSPs: Columns with immobilized proteins like α1-acid glycoprotein (B1211001) or bovine serum albumin can offer excellent enantioselectivity. nih.gov

Pirkle-type CSPs: These are based on small chiral molecules covalently bonded to a silica (B1680970) support. bgb-analytik.com

The choice of the CSP and the mobile phase is critical for achieving optimal separation.

The following table provides examples of chiral stationary phases used for the separation of profens.

| Chiral Stationary Phase Type | Example | Typical Application |

| Polysaccharide-based | Chiralpak IA (amylose-based) | Enantioseparation of lansoprazole |

| Protein-based | Chiral-CBH (cellobiohydrolase) | Chiral discrimination of drug metabolites |

| Cyclodextrin-based | Hydroxypropyl-β-cyclodextrin | Enantioseparation of 2-(substituted phenyl)propanoic acids |

Liquid-liquid extraction using chiral selectors is an emerging technique for enantioseparation. This method involves the distribution of the enantiomers between two immiscible liquid phases, where one phase contains a chiral selector.

Chiral ionic liquids have been investigated as effective chiral selectors in liquid-liquid extraction for the enantioseparation of profens, such as flurbiprofen. whiterose.ac.uk The separation is based on the differential interaction of the enantiomers with the chiral ionic liquid, leading to a preferential distribution of one enantiomer into the phase containing the selector. whiterose.ac.uk The efficiency of the extraction can be influenced by factors such as the pH of the aqueous phase and the concentration of the chiral selector. whiterose.ac.uk

Enantioselective Chemical Reactivity and Catalysis Involving the Compound

While specific studies detailing the enantioselective chemical reactivity and catalytic applications of this compound are not extensively documented, the behavior of its close structural analogs, particularly flurbiprofen, provides significant insights into its potential in this area. The core principles of stereoselectivity observed with these related compounds are expected to be applicable.

One key area of enantioselective reactivity is in the synthesis of diastereomeric compounds. For instance, when racemic 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid (flurbiprofen) is reacted with a racemic amine, such as amphetamine, a diastereoisomeric mixture of four stereoisomers is produced. mdpi.com This occurs because the reaction creates a new amide bond between two chiral centers, leading to (R,R), (S,S), (R,S), and (S,R) configurations. In such cases, the separation of these diastereomeric pairs can be challenging, often requiring specialized analytical techniques like high-performance liquid chromatography (HPLC). mdpi.com

Enzymatic kinetic resolution represents another important facet of enantioselective reactivity for this class of compounds. Lipases, for example, have been successfully employed in the enantioselective esterification of racemic flurbiprofen. This process preferentially converts one enantiomer into its corresponding ester, leaving the other enantiomer unreacted. This enzymatic approach allows for the separation of the enantiomers, yielding products with high enantiomeric purity. The efficiency of such resolutions is often dependent on the choice of enzyme, solvent, and acyl donor.

Furthermore, the broader class of 2-arylpropanoic acids has been the subject of various catalytic asymmetric syntheses. nih.govdntb.gov.ua These methods aim to produce a single enantiomer directly, thereby avoiding the need for resolving a racemic mixture. Techniques such as asymmetric hydrovinylation of vinyl arenes followed by oxidation have been developed to yield enantiomerically enriched 2-arylpropanoic acids. nih.gov Although not specifically demonstrated for this compound, these synthetic strategies highlight the potential for its enantioselective preparation.

While there is a lack of documented use of this compound itself as a chiral catalyst or ligand in asymmetric synthesis, its structural features, namely the carboxylic acid functionality and the chiral center, are common motifs in the design of organocatalysts. It is plausible that derivatives of this compound could be developed for applications in asymmetric catalysis.

Role of Stereochemistry in Molecular Recognition Phenomena

The three-dimensional arrangement of atoms in the enantiomers of this compound is a critical determinant in how they interact with other chiral molecules, a phenomenon known as chiral recognition. This principle is fundamental to their separation by chiral chromatography and their differential interactions with biological systems.

Chiral recognition is prominently observed in chromatographic separations of 2-arylpropanoic acids. nih.gov Polysaccharide-based chiral stationary phases (CSPs) in HPLC are commonly used to resolve the enantiomers of these compounds. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer due to steric and electronic interactions, leading to different retention times and, consequently, their separation. The elution order of the enantiomers can be influenced by several factors, including the specific CSP, the composition of the mobile phase, and the temperature. nih.gov

Another significant area where stereochemistry governs molecular recognition is in the interaction with cyclodextrins. These macrocyclic oligosaccharides have a chiral cavity and can form inclusion complexes with guest molecules, including profens. The binding affinity between the cyclodextrin (B1172386) host and the profen guest can be enantioselective, providing a basis for their separation and analysis. researchgate.net For example, hydroxypropyl-β-cyclodextrin has been used as a chiral mobile phase additive in HPLC for the enantioseparation of various 2-(substituted phenyl)propanoic acids. researchgate.net The formation of these inclusion complexes is influenced by the fit of the enantiomer within the cyclodextrin cavity and the potential for intermolecular interactions, such as hydrogen bonding.

The differential interaction of enantiomers with biological macromolecules is a cornerstone of pharmacology. For many profens, one enantiomer exhibits significantly greater therapeutic activity than the other. scielo.br For instance, in the case of ibuprofen, the S-(+)-enantiomer is largely responsible for its anti-inflammatory effects. scielo.brnih.gov This stereoselectivity arises from the specific three-dimensional interactions with the active site of target enzymes, such as cyclooxygenases. nih.gov In silico molecular docking studies with ibuprofen have shown that its enantiomers can adopt different binding poses and establish distinct interactions with the amino acid residues within the enzyme's active site. nih.gov Although direct studies on the biological target interactions of this compound enantiomers are limited, it is reasonable to expect a similar stereochemical dependence on their biological activity.

The table below summarizes the key aspects of stereochemical investigations into 2-arylpropanoic acids, which are applicable to this compound.

| Area of Investigation | Key Findings for 2-Arylpropanoic Acids | Relevance to this compound |

|---|---|---|

| Enantioselective Synthesis | Development of catalytic asymmetric methods (e.g., hydrovinylation) to produce single enantiomers. nih.govdntb.gov.ua | These methods could potentially be adapted for the enantioselective synthesis of this compound. |

| Diastereomer Formation | Reaction of racemic profens with other racemic compounds yields diastereomeric mixtures. mdpi.com | The same principle applies, offering a route to separate enantiomers via their diastereomeric derivatives. |

| Enzymatic Kinetic Resolution | Lipases can selectively esterify one enantiomer of a racemic profen, allowing for their separation. | This technique is likely applicable for the resolution of racemic this compound. |

| Chiral Chromatography | Enantiomers are successfully separated using polysaccharide-based chiral stationary phases in HPLC. nih.gov | This is a standard and expected method for the analytical and preparative separation of its enantiomers. |

| Host-Guest Chemistry | Cyclodextrins exhibit enantioselective binding with profen enantiomers, forming inclusion complexes of varying stability. researchgate.net | Cyclodextrins can be used as chiral selectors for the separation and analysis of this compound enantiomers. |

| Biological Molecular Recognition | Enantiomers often display different potencies in their interactions with biological targets (e.g., enzymes). scielo.brnih.govnih.gov | The biological activity of this compound is expected to be stereoselective. |

Vi. Research Applications and Future Perspectives of 2 1,1 Biphenyl 4 Yl Propanoic Acid

Utilization as a Versatile Chiral Building Block in Advanced Organic Synthesis

The presence of a stereogenic center and a readily modifiable carboxylic acid group makes 2-(1,1'-biphenyl-4-yl)propanoic acid a valuable chiral building block in organic synthesis. Researchers have extensively used this compound as a starting material to create a diverse range of more complex molecules with potential biological activities.

A common strategy involves the derivatization of the carboxylic acid functionality. For instance, it can be converted into an acyl chloride, which then readily reacts with various nucleophiles to form amides and esters. One study reported the synthesis of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide through the reaction of the corresponding acyl chloride with 7-amino-4-methyl-2H-chromen-2-one. This approach highlights the utility of the acid in creating hybrid molecules that combine the structural features of different pharmacophores.

Another significant area of application is the synthesis of various heterocyclic compounds. Starting from this compound, researchers have prepared a variety of derivatives, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles. These heterocyclic systems are of great interest in medicinal chemistry due to their wide range of biological activities. The synthesis of these compounds often proceeds through a hydrazide intermediate, which is then cyclized with appropriate reagents.

Furthermore, the chiral nature of this compound is crucial for the development of new chiral ligands and catalysts. The biphenyl (B1667301) backbone provides a rigid and well-defined framework, which is a desirable feature in the design of ligands for asymmetric catalysis. By modifying the carboxylic acid group and introducing coordinating atoms, it is possible to create novel ligands for a variety of metal-catalyzed reactions.

The following table summarizes some of the key transformations and resulting compound classes originating from this compound and its derivatives:

| Starting Material Derivative | Reagent(s) | Resulting Compound Class | Potential Application |

| Acyl chloride | Amines/Anilines | Amides | New bioactive molecules |

| Ester | Hydrazine (B178648) hydrate | Hydrazides | Intermediates for heterocycles |

| Hydrazide | Aromatic aldehydes | Hydrazones | Enzyme inhibitors |

| Hydrazide | Carbon disulfide, KOH | 1,2,4-Triazoles | Bioactive heterocycles |

| Carboxylic acid | Amino acids | Peptidomimetics | Chiral recognition studies |

Exploration in Supramolecular Chemistry and Host-Guest Systems

The rigid biphenyl structure and the presence of a carboxylic acid group in this compound make it an interesting candidate for studies in supramolecular chemistry, particularly in the formation of host-guest complexes. These non-covalent interactions can alter the physicochemical properties of the molecule, such as its solubility and stability.

A significant area of exploration is the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate nonpolar guest molecules, or parts of them, within their cavity. Studies have shown that biphenyl derivatives can form stable host-guest inclusion complexes with cyclodextrins such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD). researchgate.net The formation of these complexes can significantly increase the aqueous solubility of the biphenyl compound. researchgate.net

For example, research on biphenylnicotinamide derivatives demonstrated the formation of 1:1 inclusion complexes with HP-β-CD, leading to a substantial increase in their water solubility. researchgate.net This principle is directly applicable to this compound and its derivatives, offering a method to enhance their bioavailability for potential therapeutic applications. The interactions driving the formation of these complexes are primarily hydrophobic interactions between the biphenyl moiety of the guest and the inner cavity of the cyclodextrin (B1172386) host.

The carboxylic acid group can also participate in hydrogen bonding, enabling the formation of self-assembled supramolecular structures. In the solid state, biphenyl carboxylic acids have been shown to form layered structures through hydrogen-bonded dimers. This self-assembly behavior is a key aspect of crystal engineering and the design of new molecular materials.

The following table outlines the key aspects of this compound's involvement in supramolecular systems:

| Host Molecule | Type of Interaction | Key Finding | Potential Impact |

| Cyclodextrins (e.g., HP-β-CD) | Inclusion Complexation (Hydrophobic) | Formation of stable 1:1 host-guest complexes. researchgate.net | Increased aqueous solubility and bioavailability. researchgate.net |

| Self-Assembly | Hydrogen Bonding (Carboxylic Acid Dimers) | Formation of ordered, layered crystal structures. | Crystal engineering and material design. |

Material Science Applications Based on Molecular Architecture

The rigid and planar nature of the biphenyl core in this compound provides a foundation for its potential application in material science. While the direct use of this specific acid in materials is not extensively documented, the broader class of biphenyl derivatives is integral to the development of advanced organic materials. The insights from these related compounds suggest potential avenues for the application of this compound derivatives.

Biphenyl derivatives are widely used in the construction of liquid crystals. The elongated and rigid structure of the biphenyl unit promotes the formation of anisotropic liquid crystalline phases. By incorporating this compound into more complex molecular architectures, it is possible to design new liquid crystalline materials with specific thermal and optical properties.

In the field of organic electronics, biphenyl-containing molecules are utilized as building blocks for organic light-emitting diodes (OLEDs) and organic semiconductors. The biphenyl moiety can act as a part of the conjugated system, which is essential for charge transport and light emission in these devices. The ability to functionalize the biphenyl core allows for the fine-tuning of the electronic properties of the resulting materials. Fluorinated biphenyls, for instance, are valued for their chemical stability and electron-poor nature, making them suitable for various electronic applications.

Furthermore, the principles of molecular self-assembly, as discussed in the context of supramolecular chemistry, can be harnessed to create well-ordered thin films and other nanostructures. The carboxylic acid group can be used to anchor the molecules to surfaces or to direct the formation of specific packing motifs, which is crucial for the performance of organic electronic devices.

Directions for Future Academic Inquiry and Methodological Advancements

The research landscape for this compound and its derivatives remains fertile with numerous opportunities for future academic inquiry and methodological advancements.

One promising direction is the continued development of novel synthetic methodologies to access a wider array of derivatives. This includes the exploration of more efficient and stereoselective methods for the synthesis of chiral biphenyl compounds. Advances in cross-coupling reactions, such as the Suzuki-Miyaura coupling, will likely play a key role in this endeavor.

The exploration of this molecule and its derivatives in the context of "green chemistry" is another area of growing interest. This could involve the use of more environmentally benign solvents and catalysts in their synthesis and modification.

In the realm of medicinal chemistry, future research will likely focus on the design and synthesis of new derivatives with enhanced potency and selectivity for various biological targets. This includes the development of novel anti-inflammatory agents, as well as exploring their potential as anticancer and antimicrobial agents. The use of computational methods, such as molecular docking, will be instrumental in guiding the design of these new molecules.

From a material science perspective, the systematic investigation of how modifications to the this compound scaffold affect the properties of liquid crystals, organic semiconductors, and other functional materials is a key area for future research. The development of new biphenyl-based polymers and metal-organic frameworks (MOFs) also represents an exciting frontier.

Finally, a deeper understanding of the supramolecular behavior of this compound and its derivatives will open up new possibilities in areas such as drug delivery, sensing, and nanotechnology. The design of novel host-guest systems and self-assembling materials based on this versatile building block is a field ripe for exploration.

Q & A

Q. Table 1. Common Impurities and Analytical Parameters

| Impurity Name | CAS No. | Retention Time (HPLC, min) | Key MS Fragment (m/z) |

|---|---|---|---|

| 4-Biphenylacetic acid | 5728-52-9 | 8.2 | 212 [M+H]+ |

| 2-(4-Ethylphenyl)propanoic acid | 3585-52-2 | 10.5 | 179 [M+H]+ |

| 2-(2-Hydroxybiphenyl-4-yl)propanoic acid | 52806-89-0 | 7.8 | 243 [M+H]+ |

Q. Table 2. Optimized Chiral HPLC Conditions

| Column | Mobile Phase | Flow Rate | Enantiomer Elution Order |

|---|---|---|---|

| Chiralpak IA | Hexane:IPA (90:10) | 1.0 mL/min | R-form first |

| Chiralpak IB | Hexane:EtOH (85:15) | 0.8 mL/min | S-form first |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.